molecular formula C18H17BrN2O3 B11614703 1-(4-bromophenyl)-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

1-(4-bromophenyl)-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11614703
M. Wt: 389.2 g/mol
InChI Key: AKYNFYGEESIORZ-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromophenyl group, a methoxyphenyl group, and a pyrrolidine ring

Preparation Methods

The synthesis of 1-(4-bromophenyl)-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route involves the reaction of 4-bromobenzaldehyde with 3-methoxyaniline to form an imine intermediate. This intermediate is then subjected to cyclization with a suitable reagent, such as a pyrrolidine derivative, under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(4-bromophenyl)-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the nature of the reagents and reaction conditions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound has been shown to induce apoptosis in cancer cells by modulating the expression of proteins involved in cell death pathways, such as Bcl-2 . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

1-(4-bromophenyl)-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and overall properties. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H17BrN2O3

Molecular Weight

389.2 g/mol

IUPAC Name

1-(4-bromophenyl)-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H17BrN2O3/c1-24-16-4-2-3-14(10-16)20-18(23)12-9-17(22)21(11-12)15-7-5-13(19)6-8-15/h2-8,10,12H,9,11H2,1H3,(H,20,23)

InChI Key

AKYNFYGEESIORZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br

Origin of Product

United States

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